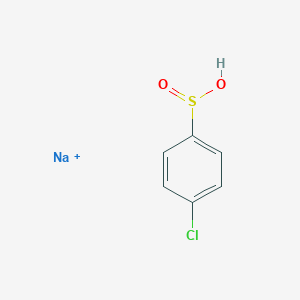

Sodium 4-Chlorobenzenesulfinate

Vue d'ensemble

Description

Sodium 4-Chlorobenzenesulfinate is an organic compound with the molecular formula C6H4ClNaO2S and a molecular weight of 198.6 g/mol . It is a white to light yellow crystalline powder that is soluble in water. This compound is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 4-Chlorobenzenesulfinate can be synthesized through several methods. One common method involves the reduction of 4-chlorobenzenesulfonyl chloride using reducing agents such as zinc powder or sodium sulfite . Another method includes the reaction of sulfur dioxide with aromatic hydrocarbons in the presence of catalysts like aluminum chloride . Additionally, it can be prepared by the oxidation of thiols or the reaction of sulfur dioxide with Grignard reagents or aromatic diazonium salts .

Industrial Production Methods: Industrial production of this compound typically involves the chlorosulfonation of aromatic compounds followed by reduction using reducing agents . This process, however, generates a significant amount of waste, including sulfuric acid, hydrochloric acid, and sodium chloride, which poses environmental challenges .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 4-Chlorobenzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chlorobenzenesulfonic acid.

Reduction: It can be reduced to form 4-chlorobenzenethiol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as zinc powder or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: 4-Chlorobenzenesulfonic acid.

Reduction: 4-Chlorobenzenethiol.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : Sodium 4-chlorobenzenesulfinate serves as a key intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions and is utilized in the preparation of sulfonamides and other derivatives.

- Reagent in Chemical Reactions : The compound is employed as a reagent in diverse chemical reactions, facilitating the formation of complex molecules.

Biology

- Enzyme Inhibition Studies : this compound is used to study enzyme inhibition mechanisms. It can modify protein structures, aiding in understanding biological pathways.

- Biologically Active Compound Synthesis : Researchers utilize this compound to synthesize biologically active molecules, contributing to advancements in biochemical research .

Medicine

- Pharmaceutical Intermediates : The compound is critical in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to modify chemical structures makes it valuable in drug development processes.

- Therapeutic Agent Development : this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

- Dyes and Pigments Production : This compound is extensively used in the dye industry, particularly for synthesizing azo dyes and other colorants due to its reactive sulfonyl group .

- Agrochemicals : this compound is also applied in the production of agrochemicals, contributing to the development of herbicides and pesticides that enhance agricultural productivity .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated that this compound could effectively react with amines to produce sulfonamides, which are crucial for antibiotic development. The reaction conditions were optimized for yield and purity, showcasing its utility as a synthetic intermediate.

Case Study 2: Enzyme Inhibition Analysis

In a biochemical study, this compound was used to inhibit specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates, providing insights into potential therapeutic applications for metabolic disorders.

Data Table: Applications Overview

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Organic synthesis | Acts as an intermediate for various compounds |

| Biology | Enzyme studies | Helps understand enzyme mechanisms |

| Medicine | Drug development | Essential for synthesizing pharmaceutical intermediates |

| Industry | Dye production | Valuable for creating reactive dyes |

Mécanisme D'action

The mechanism of action of sodium 4-chlorobenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions . It can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function . The specific pathways involved depend on the type of reaction and the conditions used .

Comparaison Avec Des Composés Similaires

Sodium 4-Chlorobenzenesulfonate: Similar in structure but differs in the oxidation state of the sulfur atom.

Sodium Benzenesulfinate: Lacks the chlorine substituent on the benzene ring.

Sodium 4-Methylbenzenesulfinate: Contains a methyl group instead of a chlorine atom.

Uniqueness: Sodium 4-Chlorobenzenesulfinate is unique due to the presence of the chlorine substituent, which imparts specific chemical properties and reactivity . This makes it a valuable intermediate in the synthesis of various organic compounds .

Activité Biologique

Sodium 4-chlorobenzenesulfinate (NaClC₆H₄SO₂) is a versatile sulfonate compound that has garnered interest due to its various biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its antifungal properties, toxicity profiles, and potential therapeutic applications.

This compound is a sulfonate salt derived from 4-chlorobenzenesulfinic acid. It is characterized by the presence of a chlorobenzene ring, which contributes to its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound and its derivatives. One notable case study involved the synthesis of a novel β-ketosulfone derivative from this compound, which exhibited significant anti-Candida activity against strains such as Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) values for this compound ranged from to , demonstrating potent antifungal effects .

Case Study: Antifungal Efficacy

- Compound Tested : β-ketosulfone derived from this compound

- Tested Strains : Candida albicans, Candida glabrata, Candida tropicalis

- MIC Values :

- C. albicans: to

- C. glabrata: to

- Results : The compound exhibited fungicidal activity at against multiple strains with minimal toxicity observed in vivo on Galleria mellonella larvae .

The antifungal mechanism of this compound appears to be linked to its ability to disrupt fungal cell wall synthesis and inhibit dimorphism in Candida species. This disruption is crucial as hyphal growth is necessary for stable biofilm formation, which is a significant factor in the pathogenicity of these fungi .

Toxicity Profile

Toxicity assessments have indicated that this compound exhibits low toxicity levels in vivo. In studies involving Galleria mellonella larvae, survival rates remained high (≥97%) when exposed to the compound at concentrations below toxic thresholds . Additionally, cytotoxicity tests on mammalian cells showed low cytotoxic effects, reinforcing its potential as a therapeutic agent.

Synthesis and Applications

This compound serves as a key intermediate in organic synthesis, particularly in the preparation of various organosulfur compounds. Its utility extends beyond antifungal applications; it can also be employed in C–S bond-forming reactions and as a building block for more complex organic molecules .

Summary of Biological Activities

Propriétés

Numéro CAS |

14752-66-0 |

|---|---|

Formule moléculaire |

C6H5ClNaO2S |

Poids moléculaire |

199.61 g/mol |

Nom IUPAC |

sodium;4-chlorobenzenesulfinate |

InChI |

InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9); |

Clé InChI |

GJAKRMFICWCSQW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |

SMILES isomérique |

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |

SMILES canonique |

C1=CC(=CC=C1S(=O)O)Cl.[Na] |

Key on ui other cas no. |

14752-66-0 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.